molecular formula C14H21Cl2N3 B1431893 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride CAS No. 1987680-62-5

4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride

Cat. No.: B1431893
CAS No.: 1987680-62-5
M. Wt: 302.2 g/mol
InChI Key: BHPBOEGWWUCJEE-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry for the design of novel therapeutic agents. The compound's core structure, which integrates a benzimidazole heterocycle with a piperidine ring, is recognized as a privileged pharmacophore in drug discovery . This scaffold is highly versatile and can be synthetically modulated to interact with diverse biological targets . Recent scientific investigations into analogous structures suggest potential research applications for this compound. One key area is the development of NLRP3 inflammasome inhibitors; a closely related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold has been identified as a novel binder to the NLRP3 protein, a central regulator in the innate immune response implicated in a wide range of inflammatory, metabolic, and neurodegenerative diseases . Furthermore, benzimidazole derivatives bearing the piperidin-4-yl motif have been extensively explored as potential antitubercular agents. These compounds often exhibit their activity by targeting the essential enoyl-acyl carrier protein (EACP) reductase enzyme in Mycobacterium tuberculosis . The structural features of this compound make it a valuable intermediate for probing these and other biological pathways, supporting its role in hit-to-lead optimization and fundamental biochemical research.

Properties

IUPAC Name

4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c1-9-3-4-12-13(10(9)2)17-14(16-12)11-5-7-15-8-6-11;;/h3-4,11,15H,5-8H2,1-2H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPBOEGWWUCJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C3CCNCC3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization of Nitroaniline Precursors

A prominent and efficient method to prepare 1-(piperidin-4-yl)-1H-benzimidazole derivatives involves the reductive cyclization of n-piperidine substituted nitroaniline with aldehydes using sodium dithionite as a reducing agent. This method avoids expensive metal catalysts and toxic solvents, making it environmentally favorable and scalable.

  • Procedure :

    • React tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate with an aldehyde (e.g., furan-2-carbaldehyde) in methanol-water mixture.
    • Add sodium dithionite and heat at approximately 70°C for 16 hours.
    • Upon completion, cool, filter the precipitated solid, and dry under vacuum to obtain the benzimidazole intermediate with good yields (around 87%).
  • Advantages :

    • Metal-free, mild conditions.
    • High yields and purity.
    • Amenable to various aldehyde substitutions allowing structural diversity.

Alkylation and Coupling Reactions

Following the formation of the benzimidazole core, the piperidinyl substituent can be further functionalized via alkylation or amide coupling reactions:

  • Use of coupling agents such as HATU in DMF with bases like DIPEA allows the introduction of various acyl or sulfonyl groups on the piperidine nitrogen.
  • Purification by silica gel chromatography yields the desired substituted benzimidazole derivatives with 68-80% yields.

This step is critical for introducing substituents like methyl groups or other functional groups at specific positions.

Direct Condensation and Reflux Methods

An alternative method involves the direct condensation of 4-piperidone hydrochloride with 2-chloromethylbenzimidazole in the presence of a base such as triethylamine in a polar aprotic solvent like dimethylformamide (DMF):

  • The reaction mixture is refluxed for extended periods (e.g., 7 hours) to ensure complete conversion.
  • The product is precipitated by cooling and recrystallized from methanol to obtain pure 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one derivatives.

This method is suitable for preparing intermediates that can be further methylated or converted into hydrochloride salts.

Salt Formation: Dihydrochloride Preparation

The dihydrochloride salt form of the compound is typically prepared by:

  • Mixing the free base of the benzimidazole-piperidine derivative with hydrochloric acid in an appropriate solvent (e.g., ethanol).
  • Heating under reflux to ensure complete salt formation.
  • Adjusting the pH to neutral with sodium hydroxide, followed by filtration, washing, and drying to obtain the dihydrochloride salt as a solid.

Salt formation improves the compound's water solubility, stability, and bioavailability, which are critical for pharmaceutical applications.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Reductive cyclization Nitroaniline derivative + aldehyde + Na2S2O4, 70°C, 16 h ~87 Metal-free, mild, good yield
Alkylation/coupling HATU, DIPEA, DMF, 0°C to room temp, 16 h 68-80 Allows functional group diversification
Direct condensation 4-piperidone hydrochloride + 2-chloromethylbenzimidazole + Et3N, reflux 7 h ~70-75 Suitable for intermediate preparation
Dihydrochloride salt formation Free base + HCl, reflux, pH adjustment Quantitative Enhances solubility and stability

Research Findings and Optimization Notes

  • Yield Optimization : The reductive cyclization method yields high purity and yield without requiring metal catalysts, which is beneficial for scale-up and regulatory compliance.
  • Environmental Considerations : Avoidance of toxic solvents and heavy metals in the synthetic route reduces environmental impact and improves safety.
  • Reactivity Control : Use of bases such as triethylamine or DIPEA is crucial for neutralizing acid byproducts and facilitating coupling reactions.
  • Purification : Column chromatography on silica gel with gradient elution (n-hexane/ethyl acetate mixtures) is effective for isolating pure derivatives.
  • Salt Formation : The dihydrochloride salt is typically isolated as a crystalline solid with improved physicochemical properties suitable for pharmaceutical formulation.

Scientific Research Applications

Chemistry

In organic synthesis, 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride serves as a versatile reagent. Its ability to participate in various chemical reactions allows researchers to create complex molecules and study reaction mechanisms.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with biological macromolecules, which is significant in understanding its biological activity. For example, it has shown promise in inhibiting specific enzymes that are crucial for bacterial survival.

Medicine

Research has explored its therapeutic potential against various diseases:

  • Antibacterial Activity : Studies demonstrate that this compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it has been compared favorably with standard antibiotics like ampicillin and ciprofloxacin.
CompoundMIC (µg/ml)Comparison
4,5-Dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride50Effective against S. typhi
Ampicillin100Standard comparison
Ciprofloxacin25Standard comparison
  • Antifungal Activity : It has also been shown to have antifungal effects against pathogens such as Candida albicans.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical processes. Its unique properties make it suitable for applications requiring specific catalytic activities or material characteristics.

Case Studies

  • Enzyme Inhibition Studies : A study published in Frontiers in Pharmacology assessed the enzyme inhibitory effects of various benzimidazole derivatives, including 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride. The results indicated significant inhibition against bacterial enzymes, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : Another study focused on the anticancer properties of benzimidazole derivatives found that compounds similar to 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride induced apoptosis in cancer cell lines more effectively than standard chemotherapy agents . The IC50 values indicated a promising therapeutic index.
  • Material Science Applications : Research into the use of this compound as a catalyst in polymerization reactions showed enhanced efficiency compared to traditional catalysts. This opens avenues for its application in producing advanced materials with tailored properties .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4,5-Dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride C₁₄H₁₈N₃·2HCl 368.15 4,5-dimethyl; 2-piperidin-4-yl; HCl High solubility, potential CNS activity
6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole (Isomer) C₁₄H₁₈N₃ 295.23 6,7-dimethyl; 2-piperidin-4-yl Lower solubility (free base)
2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde C₁₈H₁₇N₃O 291.35 Imidazopyridine core; aldehyde group Likely photolabile; diverse reactivity
6,6-Dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one C₁₆H₁₈N₂O 254.33 Saturated benzimidazolone; phenyl Rigid structure; potential enzyme inhibition
Key Observations:

Positional Isomerism: The 4,5-dimethyl isomer (target compound) and 6,7-dimethyl analog differ in methyl group placement.

Salt Form : The dihydrochloride salt of the target compound enhances solubility compared to its free base or neutral analogs (e.g., 6,7-dimethyl variant), a feature critical for drug delivery .

Core Heterocycle Variations : Replacement of benzimidazole with imidazopyridine (e.g., QZ-3944) introduces a fused pyridine ring, modifying electronic properties and reactivity .

Piperidine-Modified Analogues

  • 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0):
    • Retains the piperidine moiety but replaces benzimidazole with a diphenylmethoxy group.
    • Applications: Likely used as an intermediate in antipsychotic or antihistamine synthesis due to its bulky aromatic substituents .

Dihydrochloride Salts in Other Systems

  • Biogenic Amine Dihydrochlorides (e.g., putrescine, cadaverine):
    • While structurally distinct, these salts share enhanced stability and solubility with the target compound. For example, putrescine dihydrochloride (Sigma P7505) is used in biochemical assays requiring pH control .
  • Azoamidine Dihydrochlorides (e.g., 2,2’-azobis compounds):
    • Function as water-soluble initiators in polymerization. Their dihydrochloride form ensures stability under aqueous conditions, similar to the target compound’s pharmaceutical advantages .

Research Findings and Implications

Pharmacological Potential

  • Methyl groups at positions 4 and 5 may reduce metabolic degradation compared to unmethylated benzimidazoles, as seen in analogs like ZINC19737151 .

Biological Activity

4,5-Dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride (CAS No. 1987680-62-5) is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 302.2 g/mol
  • InChI Key : BHPBOEGWWUCJEE-UHFFFAOYSA-N

The biological activity of 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition :
The compound exhibits enzyme inhibitory properties by binding to active sites and preventing substrate interaction. This mechanism is particularly relevant in its application as an antibacterial agent.

Receptor Modulation :
It may modulate cellular receptors, influencing signaling pathways and cellular responses, which can lead to apoptosis or cell cycle arrest.

Cellular Interference :
By disrupting key cellular processes, this compound can induce significant changes in cell behavior, making it a candidate for cancer therapy.

Antibacterial Activity

Research indicates that benzimidazole derivatives, including this compound, possess broad-spectrum antibacterial properties. A study demonstrated that related compounds inhibited bacterial growth with low micromolar minimal inhibitory concentrations (MIC), particularly against Gram-positive and Gram-negative bacteria such as enterococci .

Antitumor Activity

The compound's potential in oncology is supported by studies showing its effectiveness against various cancer cell lines. For instance, similar benzimidazole derivatives have been documented to exhibit antiproliferative effects in vitro and in vivo models . The structure-activity relationship (SAR) analyses suggest that modifications in the piperidine group enhance antitumor efficacy.

Case Studies and Research Findings

StudyFindings
Antibacterial Evaluation A series of 2-piperidin-4-yl-benzimidazoles showed promising antibacterial activity against clinical isolates with MIC values indicating effectiveness against resistant strains .
Antitumor Research Compounds similar to 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride have been identified as potent inhibitors of tumor growth in mouse models, highlighting their potential as therapeutic agents .
Mechanistic Studies Investigations into the compound's interaction with target enzymes revealed significant inhibition rates, suggesting a viable pathway for drug development in treating bacterial infections and cancer .

Comparison with Related Compounds

CompoundStructural FeaturesBiological Activity
2-Piperidin-4-yl-benzimidazole Lacks dimethyl groupsModerate antibacterial activity
4,5-Dimethyl-2-(4-piperidinyl)-1H-benzimidazole Similar core structure with enhanced potencyHigher antitumor activity

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride with high purity?

  • Methodological Answer: Optimize synthesis via nucleophilic substitution or condensation reactions. Use benzimidazole precursors (e.g., 4,5-dimethyl-1H-benzimidazole) and piperidine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Purify via recrystallization or column chromatography, monitoring purity by HPLC (>95% threshold). Include inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies:

  • Temperature: Store at -20°C, 4°C, and 25°C for 1–6 months.
  • Humidity: Expose to 60–75% relative humidity.
  • Light: Test under UV (254 nm) and visible light.
    Monitor degradation via HPLC, NMR, or mass spectrometry. For hygroscopicity, use thermogravimetric analysis (TGA) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer: Follow SDS guidelines for piperidine-benzimidazole derivatives:

  • Use fume hoods, nitrile gloves, and lab coats.
  • Avoid inhalation; employ particulate filters (e.g., P2/N95 masks).
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency eye wash and shower stations must be accessible .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?

  • Methodological Answer:

  • Dose-Response Assays: Test across a broad concentration range (nM to mM) to identify non-linear effects.
  • Off-Target Screening: Use kinase/GPCR panels to rule out unintended interactions.
  • Theoretical Alignment: Cross-reference with computational models (e.g., molecular docking) to validate binding sites .
  • Replicate Studies: Ensure consistency across cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration) .

Q. What experimental design strategies minimize confounding variables in studies involving this compound’s pharmacokinetics?

  • Methodological Answer:

  • In Vivo: Use isogenic animal models to control genetic variability. Administer via IV and oral routes with matched vehicle controls.
  • In Vitro: Apply physiologically relevant media (e.g., human plasma simulants) and account for protein binding via equilibrium dialysis.
  • Analytical Validation: Use LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) to quantify metabolites .

Q. How can computational modeling (e.g., DFT or MD simulations) enhance understanding of its interaction with biological targets?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron distribution and reactive sites to predict binding affinity.
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100+ ns trajectories to assess conformational stability.
  • Data Integration: Cross-validate with experimental data (e.g., SPR or ITC) to refine force field parameters .

Theoretical & Methodological Integration

Q. How can research on this compound align with broader biochemical theories (e.g., enzyme inhibition or signal transduction)?

  • Methodological Answer:

  • Hypothesis-Driven Design: Link studies to established pathways (e.g., PI3K/AKT/mTOR for anticancer activity).
  • Mechanistic Studies: Use CRISPR-edited cell lines to knockout target enzymes and assess functional rescue.
  • Data Framing: Compare results with structurally similar compounds (e.g., 4-(4-chlorophenyl)piperidine derivatives) to identify structure-activity relationships (SAR) .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data?

  • Methodological Answer:

  • Nonlinear Regression: Fit data to Hill or Log-Logistic models (IC₅₀/LC₅₀ calculations).
  • ANOVA with Post Hoc Tests: Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Survival Analysis: Use Kaplan-Meier curves for in vivo toxicity timelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride
Reactant of Route 2
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4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.